3-(Bromomethyl)-5-phenylpyridine
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Overview
Description
3-(Bromomethyl)-5-phenylpyridine is an organic compound that belongs to the class of bromomethylated pyridines. This compound is characterized by a bromomethyl group attached to the third position and a phenyl group attached to the fifth position of the pyridine ring. It is a significant intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-phenylpyridine typically involves the bromination of 5-phenylpyridine. One common method is the bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods: For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-5-phenylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 3-methyl-5-phenylpyridine.
Scientific Research Applications
3-(Bromomethyl)-5-phenylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-phenylpyridine involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
- 3-(Bromomethyl)-5-methylpyridine
- 3-(Bromomethyl)-5-chloropyridine
- 3-(Bromomethyl)-5-ethylpyridine
Comparison: Compared to its analogs, 3-(Bromomethyl)-5-phenylpyridine is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of compounds with specific biological activities and chemical properties.
Properties
Molecular Formula |
C12H10BrN |
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Molecular Weight |
248.12 g/mol |
IUPAC Name |
3-(bromomethyl)-5-phenylpyridine |
InChI |
InChI=1S/C12H10BrN/c13-7-10-6-12(9-14-8-10)11-4-2-1-3-5-11/h1-6,8-9H,7H2 |
InChI Key |
SCHXGMJVGOSVRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC(=C2)CBr |
Origin of Product |
United States |
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